molecular formula C17H11N3O6S2 B11713464 (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11713464
M. Wt: 417.4 g/mol
InChI Key: QPUAIWKURNLQOF-OVCLIPMQSA-N
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Description

(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dinitrophenoxy group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the dinitrophenoxy group and the sulfanylidene group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, dinitrophenoxy group, and sulfanylidene group. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H11N3O6S2

Molecular Weight

417.4 g/mol

IUPAC Name

(5E)-5-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11N3O6S2/c1-18-16(21)15(28-17(18)27)8-10-3-2-4-12(7-10)26-14-6-5-11(19(22)23)9-13(14)20(24)25/h2-9H,1H3/b15-8+

InChI Key

QPUAIWKURNLQOF-OVCLIPMQSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])SC1=S

Origin of Product

United States

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